molecular formula C14H18N2O3 B5089170 (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

Cat. No. B5089170
M. Wt: 262.30 g/mol
InChI Key: SPOJJRRVPQEUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds and is known for its unique properties that make it useful in various research fields.

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. It has also been used as a building block in the synthesis of supramolecular architectures, which have potential applications in drug delivery and sensing. In addition, (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been used as a reference compound in the development of analytical methods for the detection of imidazole compounds in environmental samples.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, which may lead to changes in their structure and function. This interaction may be mediated by hydrogen bonding, π-π stacking, or other non-covalent interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol are not well characterized. However, it has been shown to have low toxicity in vitro and in vivo, indicating that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is its ease of synthesis. The compound can be obtained in high yield and purity using simple laboratory techniques. Another advantage is its low toxicity, which makes it a safe compound for use in scientific research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in scientific research. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the exploration of its potential applications in drug delivery and sensing. Finally, the compound may be used as a starting material for the synthesis of new imidazole-based compounds with novel properties and applications.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it a useful compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery and sensing.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde and formic acid. The reaction takes place under acidic conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)10-5-6-11(18-2)12(9-10)19-3/h5-9,13,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOJJRRVPQEUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.